molecular formula C10H11BrN2 B3228920 1-(5-bromo-1H-indol-2-yl)ethan-1-amine CAS No. 1270476-46-4

1-(5-bromo-1H-indol-2-yl)ethan-1-amine

Cat. No.: B3228920
CAS No.: 1270476-46-4
M. Wt: 239.11
InChI Key: KLDQUFGYDBRYGS-UHFFFAOYSA-N
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Description

1-(5-bromo-1H-indol-2-yl)ethan-1-amine is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are prevalent in many natural products and pharmaceuticals due to their diverse biological activities. The presence of a bromine atom at the 5-position of the indole ring and an ethanamine group at the 2-position makes this compound particularly interesting for various chemical and biological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-bromo-1H-indol-2-yl)ethan-1-amine typically involves the bromination of indole derivatives followed by amination. One common method starts with the bromination of indole using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The resulting 5-bromoindole is then subjected to a reaction with ethanamine under basic conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions: 1-(5-bromo-1H-indol-2-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(5-bromo-1H-indol-2-yl)ethan-1-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

    5-bromoindole: Lacks the ethanamine group but shares the bromine substitution at the 5-position.

    1-(5-chloro-1H-indol-2-yl)ethan-1-amine: Similar structure with chlorine instead of bromine.

    1-(5-fluoro-1H-indol-2-yl)ethan-1-amine: Similar structure with fluorine instead of bromine

Uniqueness: 1-(5-bromo-1H-indol-2-yl)ethan-1-amine is unique due to the combination of the bromine atom and the ethanamine group, which imparts distinct chemical reactivity and biological activity. The bromine atom can participate in various substitution reactions, while the ethanamine group can interact with biological targets, making this compound versatile for research and development .

Properties

IUPAC Name

1-(5-bromo-1H-indol-2-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2/c1-6(12)10-5-7-4-8(11)2-3-9(7)13-10/h2-6,13H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLDQUFGYDBRYGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(N1)C=CC(=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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